Product packaging for CHLORHEXIDINE-RING-UL-14C DIGLUCONATE(Cat. No.:CAS No. 118897-02-2)

CHLORHEXIDINE-RING-UL-14C DIGLUCONATE

Cat. No.: B1142340
CAS No.: 118897-02-2
M. Wt: 921.97
Attention: For research use only. Not for human or veterinary use.
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Description

CHLORHEXIDINE-RING-UL-14C DIGLUCONATE is a radiolabeled analog of chlorhexidine digluconate, a broad-spectrum cationic bis-guanide antimicrobial agent . This compound is specifically designed for research applications where tracking the distribution, metabolism, and binding affinity of chlorhexidine is essential, such as in studies investigating its substantivity (the prolonged adherence to tissues and surfaces) and biofilm penetration . The mechanism of action for the parent compound involves its positive charge interacting with negatively charged phosphate groups on microbial cell walls, destabilizing them and increasing permeability . At bactericidal concentrations, it causes precipitation of the cytoplasmic contents, leading to cell death . Its efficacy extends to Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses . This radiolabeled version is a critical tool for quantitatively studying these processes in vitro. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

118897-02-2

Molecular Formula

C34H54Cl2N10O14

Molecular Weight

921.97

Synonyms

CHLORHEXIDINE-RING-UL-14C DIGLUCONATE

Origin of Product

United States

Synthesis and Radiochemical Characterization for Research Applications

Methodologies for Regiospecific Isotopic Labeling (14C-Ring-UL) of Chlorhexidine (B1668724) Digluconate

The synthesis of Chlorhexidine-[ring-UL-14C] Digluconate is a multi-step process designed to specifically place the carbon-14 (B1195169) isotope within the two p-chlorophenyl rings of the molecule. The designation "UL" for Uniformly Labeled signifies that the 14C atoms are distributed among all carbon positions of the aromatic rings.

The common synthetic route involves:

Starting with a Labeled Precursor: The synthesis begins with a commercially prepared, key starting material: p-chloroaniline-[ring-UL-14C]. This precursor contains the uniformly labeled 14C benzene (B151609) ring that will become the terminal aromatic groups of the final chlorhexidine molecule.

Formation of the Chlorhexidine Base: The core of the chlorhexidine structure is formed by reacting two equivalents of the p-chloroaniline-[ring-UL-14C] (often as the hydrochloride salt) with one equivalent of hexamethylenebiscyanoguanidine. google.comgoogle.com This condensation reaction is typically performed under heating in a high-boiling solvent, such as glycol ether or butanol, to yield the chlorhexidine base with the 14C label incorporated into both phenyl rings. google.com

Conversion to the Digluconate Salt: The resulting radiolabeled chlorhexidine base is insoluble in water. To create the widely used water-soluble form, the base is converted to its digluconate salt. This is typically achieved by reacting the base with two equivalents of gluconic acid or by using an aqueous solution of gluconate, such as sodium gluconate, followed by purification. nih.gov The final product is an aqueous solution of Chlorhexidine-[ring-UL-14C] Digluconate.

This regiospecific labeling strategy is critical for metabolic studies, as it ensures that the radioactive signal remains with the core phenyl structure even if the hexamethylene bridge is cleaved.

Radiochemical Purity and Integrity Assessment of the Labeled Compound

Ensuring the radiochemical purity of the synthesized compound is paramount for the validity of any subsequent research. Radiochemical purity is defined as the proportion of the total radioactivity present in the desired chemical form. unm.edu Contaminating radioactive species could lead to erroneous data interpretation. A combination of chromatographic techniques is employed for this critical quality control step.

High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC) is the gold standard for this analysis. tums.ac.ir This method separates the parent [14C]-Chlorhexidine from any radiolabeled impurities. The identity of the main peak can be confirmed by comparing its retention time to that of a non-labeled, certified reference standard. The integration of the radioactive peaks allows for a precise quantification of purity, which is typically required to be greater than 97-99%. tums.ac.ir

Thin-Layer Chromatography (TLC) offers a complementary and often more rapid method for purity assessment. nih.gov The sample is spotted on a TLC plate (e.g., silica (B1680970) gel) and developed in a suitable mobile phase. The distribution of radioactivity on the plate is then measured using an imaging scanner or by scraping sections of the plate and counting them in a liquid scintillation counter. As with HPLC, the position of the main radioactive spot is compared to a co-spotted, non-radioactive standard. While effective, relying solely on TLC can sometimes be insufficient, making the combination with HPLC a more robust approach for quality control.

Analytical Method Principle Information Provided Typical Acceptance Criteria
Radio-HPLC High-resolution separation based on polarity, coupled with in-line radioactivity detection.Quantitative measure of radiochemical purity, separation of impurities, confirmation of identity by retention time. unm.edutums.ac.ir>97%
Radio-TLC Separation based on differential migration on a stationary phase, with radioactivity detection.Qualitative and semi-quantitative assessment of radiochemical purity. nih.govSingle main spot corresponding to standard
LC-MS HPLC separation followed by Mass Spectrometry.Structural confirmation of the main compound and identification of chemical (non-labeled) impurities. cir-safety.orgConfirms molecular weight of Chlorhexidine

Stability and Storage Considerations for Radiolabeled Chlorhexidine Digluconate

The stability of Chlorhexidine-[ring-UL-14C] Digluconate is influenced by two distinct processes: inherent chemical degradation and radiolytic decomposition.

Chemical Stability: Chlorhexidine itself can degrade over time, a process accelerated by high temperatures and low pH. cir-safety.org A primary degradation pathway is hydrolysis, which can cleave the molecule to form p-chloroaniline. cir-safety.orgghsupplychain.org Since p-chloroaniline is a potential impurity from the synthesis, its presence must be monitored throughout the shelf-life of the product. diva-portal.org

Radiolytic Stability: Radiolytic decomposition is caused by the energy released from the decay of the 14C atoms, which can break chemical bonds and create reactive free radicals. nih.gov This process can degrade the labeled compound, reducing its radiochemical purity over time.

To mitigate both chemical and radiolytic degradation, specific storage conditions are essential. The primary goal is to minimize factors that accelerate decomposition.

Factor Recommendation Rationale
Temperature Store at low temperatures (-20°C to -80°C). almacgroup.commoravek.comReduces the rate of both chemical reactions and radiolytic decomposition. almacgroup.com
Light Protect from light by using amber vials or opaque containers. ghsupplychain.orgmoravek.comPrevents photolytic degradation. ghsupplychain.org
Formulation Store as a solution in a suitable solvent (e.g., ethanol, or as an aqueous solution for the digluconate salt). researchgate.net Storing as a crystalline solid is also an option. moravek.commoravek.comDispersing the molecules in a solvent can help dissipate the energy from radioactive decay, reducing self-radiolysis. researchgate.net
Atmosphere Store under an inert gas atmosphere (e.g., nitrogen or argon). moravek.comMinimizes oxidation, a potential degradation pathway. almacgroup.com
Container Use appropriate containers (e.g., neutral glass or polypropylene). sigmaaldrich.com Ensure double containment for long-term storage. nih.govPrevents interaction with container materials and contains any potential seepage of the radioactive material. nih.govsigmaaldrich.com

Due to the potential for degradation, it is crucial to re-analyze the radiochemical purity of the compound before use, especially after prolonged storage, to ensure it remains within specification for the intended research application. moravek.com

Advanced Analytical Methodologies in Radiolabeled Chlorhexidine Digluconate Research

Quantification by Liquid Scintillation Spectrometry in Biological and Environmental Matrices

Liquid Scintillation Spectrometry (LSS), or Liquid Scintillation Counting (LSC), is a cornerstone technique for the quantification of beta-emitting radionuclides like ¹⁴C, and it is extensively used in studies involving Chlorhexidine-ring-UL-14C digluconate. This method offers high counting efficiency and is adaptable to a wide array of sample types, from biological fluids and tissues to environmental samples. researchgate.netfrontiersin.org

The fundamental principle of LSC involves the sample, containing the ¹⁴C-labeled chlorhexidine (B1668724), being dissolved or suspended in a "cocktail" containing an aromatic solvent and a scintillator (fluor). The beta particles emitted by the decay of ¹⁴C transfer their energy to the solvent molecules, which in turn excite the scintillator molecules. Upon returning to their ground state, the scintillators emit photons of light, which are detected and converted into an electrical pulse by photomultiplier tubes (PMTs). researchgate.netfrontiersin.org The rate of these pulses is proportional to the amount of radioactivity in the sample.

Sample Preparation: Proper sample preparation is critical to ensure homogeneity and minimize quenching, a phenomenon where the light output is reduced, leading to an underestimation of radioactivity. nih.gov For biological matrices , such as plasma, urine, and feces, direct addition of the sample to a suitable scintillation cocktail is often possible. nih.govnih.gov For instance, urine samples can be directly mixed with cocktails like Ultima Gold™, with sample loading volumes optimized to reduce color and chemical quench. nih.gov In studies of drug metabolism and excretion, fecal samples are typically homogenized and a portion is combusted or solubilized before LSC analysis to determine the total radioactivity. nih.gov For solid tissues, solubilizers are employed to dissolve the sample at elevated temperatures before adding the scintillation cocktail. nih.gov

In environmental matrices , the approach depends on the sample type. For water samples, direct mixing with a water-accepting cocktail is common. nih.gov Analysis of ¹⁴C-labeled compounds in soil and sediment often requires an extraction step to separate the compound from the solid matrix, followed by LSC of the extract. nih.gov One study on the fate of ¹⁴C-labeled pesticides in soil utilized accelerated solvent extraction (ASE) followed by LSC to quantify the radioactivity in the soil extracts. nih.gov

Research Findings: LSC is integral to pharmacokinetic studies, determining the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled compounds. For example, in studies of ¹⁴C-labeled drugs, LSC is used to quantify the total radioactivity in blood, plasma, urine, and feces collected over time. nih.govnih.gov This allows for the calculation of the total recovery of the administered radioactive dose. In a study on a ¹⁴C-labeled drug, rezafungin, the primary route of elimination was determined to be the feces, accounting for 70% of the dose in rats, with urine accounting for 14%, as quantified by LSC. nih.gov

The following table summarizes typical parameters in LSC for ¹⁴C quantification:

ParameterDescriptionTypical Value/Range for ¹⁴CReference
Counting EfficiencyThe ratio of detected counts per minute (CPM) to the actual disintegrations per minute (DPM).60-95% nih.govresearchgate.net
QuenchInterference that reduces counting efficiency (e.g., color, chemical impurities). Monitored using methods like the transformed Spectral Index of the External Standard (tSIE).Variable, requires correction curves. nih.gov
Sample Loading (Urine)The volume of sample that can be mixed with the scintillation cocktail.Up to 10 mL in 10 mL of cocktail (e.g., Ultima Gold LLT). nih.gov
Tissue SolubilizationProcess to dissolve solid biological samples for LSC.Up to 200 mg of tissue in 1 mL of solubilizer. nih.gov

Spectrophotometric and Electrophoretic Approaches in Complementary Research

Spectrophotometric and electrophoretic methods serve as valuable complementary techniques in the analysis of chlorhexidine. While often less specific than chromatographic methods, they can be simple, rapid, and cost-effective for certain applications.

Spectrophotometry: UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. Chlorhexidine exhibits a characteristic UV absorbance maximum, typically around 254-260 nm, which can be used for its quantification. nih.govresearchgate.net However, direct spectrophotometry can be prone to interference from other components in a complex matrix that absorb in the same wavelength region. nih.gov To overcome this, derivative spectrophotometry can be employed. This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can help to resolve overlapping peaks and eliminate background interference. nih.gov For instance, one study used first-derivative spectrophotometry to determine chlorhexidine digluconate in an antimicrobial formulation at 276.1 nm, a wavelength where interferences from other ingredients were nullified. nih.gov

Electrophoresis: Capillary electrophoresis (CE) is a high-resolution separation technique that separates charged molecules in a narrow-bore capillary under the influence of a high voltage electric field. nih.gov Chlorhexidine, being a cationic molecule, is well-suited for analysis by CE. The technique can be used to separate chlorhexidine from its impurities and degradation products with high efficiency. A study on the determination of chlorhexidine acetate (B1210297) in disinfectants by CE reported a rapid analysis time of under 4 minutes. researchgate.net The method demonstrated good linearity and a low detection limit. researchgate.net In research with radiolabeled chlorhexidine, fractions could be collected after electrophoretic separation and quantified using LSC to determine the distribution of radioactivity among the separated species.

These methods can be used in a complementary fashion with chromatography. For example, spectrophotometry might be used for rapid, routine quantification of total chlorhexidine in a known formulation, while CE or HPLC would be employed for stability studies requiring the separation and quantification of degradation products.

The following table provides an overview of these complementary techniques.

TechniquePrincipleApplication in Chlorhexidine ResearchReference
UV-Vis SpectrophotometryMeasures absorbance of light by the analyte.Quantification of total chlorhexidine. λmax ~254-260 nm. nih.govresearchgate.net
Derivative SpectrophotometryUses the derivative of the absorbance spectrum to reduce interference.Quantification in complex matrices. nih.gov
Capillary Electrophoresis (CE)Separates charged molecules in an electric field.Purity analysis, separation from degradation products. researchgate.netnih.gov

Autoradiographic Techniques for Spatial Distribution Analysis in Research Specimens

Autoradiography is a powerful imaging technique used to visualize the spatial distribution of radiolabeled substances within a biological specimen. For research involving this compound, autoradiography provides invaluable information on the localization of the compound and its metabolites in tissues and organs.

Methodology: The technique involves administering the ¹⁴C-labeled chlorhexidine to a research animal. After a specific period, the animal is euthanized, and the whole body or specific organs are frozen and sectioned into very thin slices using a cryomicrotome. nih.gov These tissue sections are then placed in close contact with a radiation-sensitive film or a phosphor imaging plate. The beta particles emitted from the ¹⁴C within the tissue expose the film or plate, creating a latent image. After an appropriate exposure time, the film is developed, or the plate is scanned, revealing a two-dimensional map of the radioactivity distribution within the tissue section. researchgate.net

Whole-Body Autoradiography (WBA): WBA provides a comprehensive overview of the distribution of the radiolabeled compound throughout the entire animal. nih.gov This is crucial for identifying target tissues and organs of accumulation, as well as understanding routes of elimination. For example, WBA studies with other ¹⁴C-labeled compounds have shown their distribution in various organs like the liver, kidney, and brown fat. nih.gov

Microautoradiography: This technique offers higher resolution and allows for the localization of the radiolabeled compound at a cellular or subcellular level. It can be used to determine if ¹⁴C-chlorhexidine is associated with specific cell types within a tissue, which is particularly relevant in dental research to study its penetration and retention in dental plaque, pellicle, or oral mucosa. nih.gov

Phosphor Imaging: Modern autoradiography often utilizes phosphor imaging plates instead of traditional X-ray film. These plates are more sensitive and have a wider dynamic range, allowing for more accurate quantification of the radioactivity in different tissues. researchgate.net The digital images produced can be color-coded to represent varying concentrations of the radiolabeled compound, providing a quantitative autoradiogram.

While specific autoradiography studies on this compound are not widely published, the methodology is standard for ADME studies of ¹⁴C-labeled drugs. The technique would be instrumental in visualizing the retention of chlorhexidine in the oral cavity, its potential systemic absorption and distribution to various organs, and its localization within specific tissues of interest.


Mechanistic Investigations of Radiolabeled Chlorhexidine Digluconate Interactions

Cellular and Subcellular Binding Dynamics in Microbial Systems

The initial interaction between chlorhexidine (B1668724) and a microbial cell is a rapid electrostatic attraction. As a cationic molecule at physiological pH, chlorhexidine avidly binds to negatively charged molecules abundant on microbial surfaces. patsnap.comyoutube.com This binding is the first step in a cascade of events leading to cellular disruption.

Studies utilizing isotopically labeled chlorhexidine demonstrate that its uptake by bacteria is an exceedingly rapid and concentration-dependent process. nih.gov Research has shown that maximum binding to bacterial cells can be achieved in as little as 20 seconds. nih.gov This swift adsorption is attributed to the strong electrostatic interaction between the positively charged chlorhexidine molecules and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

The amount of chlorhexidine adsorbed by the cells can be quantified using techniques like energy-dispersive X-ray (EDAX) analysis, which measures the cellular content of chlorine from the chlorhexidine molecule. tandfonline.com Investigations have revealed that chlorhexidine induces the formation of indentation spots on the cell walls of both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. tandfonline.com The number of these spots increases with both the incubation time and the concentration of chlorhexidine, indicating a direct correlation between adsorption and subsequent physical damage. tandfonline.com

Interactive Table 1: Bacterial Adsorption and Uptake Characteristics Click on the headers to sort the data.

ParameterObservationBacterial TypesReference
Binding Speed Near maximal binding reached in approximately 20 seconds.General Bacteria nih.gov
Uptake Driver Cationic nature of chlorhexidine attracted to negatively charged cell walls.Gram-positive, Gram-negative tandfonline.com
Concentration Effect Number of cell wall indentation spots increases with concentration.B. subtilis, E. coli tandfonline.com
Time Effect Number of cell wall indentation spots increases with incubation time.B. subtilis, E. coli tandfonline.com

Similar to bacteria, the uptake of chlorhexidine by fungal species is a remarkably fast process. A study involving ¹⁴C-chlorhexidine gluconate and various yeast species, including Saccharomyces cerevisiae, Candida albicans, and Candida glabrata, found that uptake was near-maximal within 30 seconds of exposure. nih.gov The amount of radiolabeled chlorhexidine taken up varied between species, with the most sensitive organism, S. cerevisiae, adsorbing significantly more of the compound. nih.gov

The potent cationic nature of chlorhexidine facilitates a strong bond with the negatively charged fungal cell surface. revodontolunesp.com.br Following this initial adsorption, chlorhexidine affects the cell wall and membrane, leading to internalization and cell damage. tandfonline.com Electron microscopy of C. albicans cells treated with chlorhexidine reveals abnormally shaped cells with deep wrinkles, deformities, and in some cases, ruptured surfaces with leaking intracellular contents. tandfonline.com This indicates that the compound not only adsorbs to the surface but also penetrates the cell, exerting toxic effects. tandfonline.com

Interactive Table 2: Fungal Adsorption and Uptake of ¹⁴C-Chlorhexidine Click on the headers to sort the data.

Fungal SpeciesUptake KineticsKey FindingsReference
Saccharomyces cerevisiae Near maximal uptake within 30 seconds.Took up significantly more biocide than other tested yeasts. nih.gov
Candida albicans Near maximal uptake within 30 seconds.Adsorption leads to cell wall/membrane damage and internalization. tandfonline.comnih.gov
Candida glabrata Near maximal uptake within 30 seconds.Adsorbed less biocide compared to S. cerevisiae. nih.gov

The primary target of chlorhexidine is the cell membrane, but its journey begins at the cell wall. In bacteria, chlorhexidine bypasses the cell wall's exclusion mechanisms, causing localized damage in the form of indentations before reaching the cytoplasmic membrane. tandfonline.com Once at the cytoplasmic membrane, the cationic chlorhexidine molecules interact with negatively charged phospholipids (B1166683). tandfonline.com This interaction disrupts the membrane's structural integrity, increasing its permeability. patsnap.com

In fungi such as Candida albicans, chlorhexidine binds to the cell wall and increases membrane permeability. tandfonline.comnih.gov This disruption is a key part of its mechanism, leading to the leakage of essential low-molecular-weight intracellular components, such as potassium ions. patsnap.com Studies on Streptococcus mutans have shown that chlorhexidine interacts with and causes the precipitation of acidic cytoplasmic membrane proteins. nih.gov This action further compromises membrane function and cellular homeostasis.

Following the disruption of the cell membrane, chlorhexidine enters the cytoplasm, where it causes widespread damage. At higher concentrations, it leads to the coagulation or congealing of the cytoplasm, a process involving the precipitation of proteins and potentially nucleic acids through complexation with their phosphate (B84403) groups. tandfonline.comrevodontolunesp.com.br Studies on Candida have described the coagulation of nucleoproteins following exposure to chlorhexidine. revodontolunesp.com.br

The influx of chlorhexidine and the compromised membrane integrity disrupt critical cellular processes. The leakage of ions disrupts electrochemical gradients essential for processes like ATP synthesis. patsnap.com In C. albicans, chlorhexidine has been shown to disrupt the homeostasis of metal ions like copper and iron. nih.gov Furthermore, the inhibition of bacterial growth, as measured by the reduced incorporation of ³H-uridine and ³H-thymidine, indicates a direct or indirect interference with nucleic acid synthesis. revodontolunesp.com.br

Biomacromolecular Association Studies

The efficacy of chlorhexidine is rooted in its ability to bind to a variety of biological macromolecules. Radiolabeling facilitates the quantification of these interactions.

Chlorhexidine demonstrates a significant binding affinity for proteins and phospholipids, which is central to its mechanism of action. Its cationic nature drives its attraction to acidic proteins. In vitro studies with cytoplasmic membranes from Streptococcus mutans showed that chlorhexidine preferentially precipitated acidic proteins with isoelectric points in the pI 4.0-4.92 range. nih.gov This interaction can lead to enzyme inhibition and disruption of protein function.

The interaction with phospholipids is a critical step in membrane disruption. The positively charged chlorhexidine molecule binds to the negatively charged phosphate head groups of phospholipids within the microbial cell membrane. patsnap.comtandfonline.com This binding displaces divalent cations that normally stabilize the membrane, leading to a loss of structural integrity and increased fluidity and permeability. Weak affinity chromatography has been used to study these interactions, highlighting the role of electrostatic forces with anionic phospholipids.

Interactive Table 3: Biomacromolecular Binding of Chlorhexidine Click on the headers to sort the data.

MacromoleculeType of InteractionConsequenceReference
Proteins Electrostatic binding to acidic proteins (e.g., membrane proteins).Precipitation, potential enzyme inhibition, disruption of function. nih.gov
Phospholipids Electrostatic binding to anionic phosphate head groups.Disruption of membrane integrity, increased permeability, leakage of cell contents. patsnap.comtandfonline.com
Collagen Adsorption and binding to dentin matrix (rich in collagen).Substantive binding and retention. youtube.com

Research on Sustained Release Mechanisms and Substantivity from Material Surfaces

The efficacy of Chlorhexidine Digluconate in various applications is significantly enhanced by its property of substantivity—the ability to adsorb onto a surface and be gradually released over time, maintaining a prolonged antimicrobial effect. researchgate.net This phenomenon is attributed to the cationic nature of the chlorhexidine molecule, which facilitates its binding to negatively charged surfaces. researchgate.netnih.gov Research utilizing Chlorhexidine-ring-UL-14C Digluconate allows for precise tracking of its uptake, retention, and release from various biomaterials, particularly in dental applications.

Studies have investigated the substantivity of chlorhexidine on human dentin, a key factor in preventing secondary caries and degradation of resin-dentin bonds. nih.gov When applied to dentin, chlorhexidine exhibits strong binding, with significant amounts remaining retained even after extended periods of incubation in phosphate-buffered saline (PBS). nih.gov The binding mechanism is multifaceted, involving interactions with both the mineral component (hydroxyapatite) and the organic collagen matrix of dentin. nih.gov Research indicates that while interaction with hydroxyapatite (B223615) occurs, a more sustained reaction appears to be with the organic components of the dentin matrix. nih.gov Interestingly, studies have shown that a 0.2% chlorhexidine solution can provide higher substantivity on dentin substrates compared to a 2% solution, suggesting a complex relationship between concentration and retention. nih.gov The antimicrobial substantivity of 2% chlorhexidine applied for just one minute has been shown to be long-lasting. ugr.es

The sustained release from titanium, a material central to dental implants, has also been a focus of investigation. Modified titanium surfaces, such as those created by sandblasting and acid-etching (SLA) or with resorbable blast media (RBM), demonstrate a capacity for chlorhexidine uptake and subsequent short-term release. nih.gov These surfaces, characterized by smaller and narrower depressions, tend to release more chlorhexidine compared to machined or acid-etched surfaces, especially when coated with saliva. nih.gov However, the release is often rapid, with levels dropping significantly within the first few days. nih.gov

To achieve more controlled and prolonged release, various carrier systems are being explored. Microfibrillated cellulose (B213188) (MFC) coatings have been shown to provide a slower, more progressive release of Chlorhexidine Digluconate. researchgate.net Paper coated with a chlorhexidine/MFC mixture retained antibacterial activity for 45 days, significantly longer than paper simply impregnated with chlorhexidine (18 days). researchgate.net Other novel approaches include encapsulating a chlorhexidine polymorph (CHXCaCl2) in biodegradable polymer coatings, creating a reservoir that allows for a controllable slow-release effect with lower cytotoxicity than commercial solutions. qminnovation.co.uk

Table 1: Research Findings on Chlorhexidine Digluconate Substantivity and Release

Material/Substrate Chlorhexidine Concentration Key Findings Citations
Human Dentin (Mineralized, Partially & Totally Demineralized) 0.2% and 2% Substantivity is supported by interaction with both hydroxyapatite and the collagen matrix; 0.2% CHX showed higher retention than 2% CHX over 8 weeks. nih.gov
Human Dentin 2% A 1-minute application ensures long-lasting antimicrobial substantivity. ugr.es
Modified Titanium Surfaces (SLA, RBM) 0.5% Exhibited short-term release of CHX, with levels dropping rapidly within 3 days; SLA and RBM surfaces released more CHX than other tested surfaces. nih.gov
Microfibrillated Cellulose (MFC) Coated Paper Not specified Provided a slower, more progressive release of CHX, extending antibacterial activity from 18 days (impregnated only) to 45 days. researchgate.net
Polyurethane Membranes 0.25% - 5.0% Demonstrated controlled release profiles dependent on the initial loading concentration. researchgate.net
Chitosan-Coated Titanium Silica (B1680970) Composite 0.1 mM Achieved a pH-triggered release, with a slower release rate in neutral pH and an increased rate in acidic conditions. mdpi.com

Mechanisms of Microbial Response and Adaptive Resistance at the Molecular Level

The widespread use of Chlorhexidine Digluconate has led to the emergence of microbial adaptation and resistance. asm.org Bacteria can develop reduced susceptibility through several genetically controlled mechanisms, primarily involving increased efflux pump activity, alterations in cell membrane permeability, and biofilm formation. nih.gov These adaptations can reduce the intracellular concentration of the biocide or prevent it from reaching its target sites. tandfonline.com

Role of Cellular Efflux Pump Systems in Compound Accumulation

Efflux pumps are membrane-associated proteins that actively transport toxic substances, including chlorhexidine, out of the bacterial cell, preventing their accumulation to lethal concentrations. nih.govnih.gov These systems are a key mechanism of resistance. nih.gov In Gram-negative bacteria, Resistance-Nodulation-Division (RND) family efflux pumps are particularly significant. researchgate.net

Several specific efflux pump genes have been linked to chlorhexidine resistance in various bacteria:

qac Genes: The plasmid-borne qac (quaternary ammonium (B1175870) compound) genes, such as qacA/B, encode efflux proteins that confer resistance to cationic antiseptics like chlorhexidine in species such as Staphylococcus aureus. tandfonline.comuni-freiburg.de

smr Gene: The smr gene, another plasmid-borne gene, is also frequently observed in chlorhexidine-resistant S. aureus. tandfonline.com

cepA and smvA Genes: In Klebsiella pneumoniae, the chromosomally encoded cepA gene has been associated with reduced chlorhexidine susceptibility. academicjournals.org The major facilitator superfamily (MFS) efflux pump gene, smvA, and its repressor, smvR, are also critical; mutations in smvR lead to upregulation of smvA and increased resistance. nih.govresearchgate.netmdpi.com

norA Gene: This chromosomally encoded efflux pump has been identified in S. aureus isolates with decreased sensitivity to chlorhexidine. tandfonline.com

RND Pumps (e.g., AcrAB-TolC, MexXY): In Pseudomonas aeruginosa, exposure to chlorhexidine can induce the expression of RND efflux pumps like MexXY. researchgate.net In Escherichia coli, the AcrAB-TolC system is known to control the efflux of biocides. nih.gov

The role of these pumps is often confirmed experimentally using efflux pump inhibitors like carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which can significantly reduce the minimum inhibitory concentration (MIC) of chlorhexidine in resistant strains. academicjournals.org

Table 2: Efflux Pump Genes Associated with Chlorhexidine Resistance

Gene/System Type Associated Bacteria Key Findings Citations
qacA/B Plasmid-encoded Staphylococcus aureus Encodes efflux proteins that recognize and export cationic antiseptics. tandfonline.comuni-freiburg.de
smr Plasmid-encoded Staphylococcus aureus Frequently detected in MRSA isolates with reduced chlorhexidine susceptibility. tandfonline.com
norA Chromosomal Staphylococcus aureus Found in isolates with decreased sensitivity to chlorhexidine. tandfonline.com
cepA Chromosomal Klebsiella pneumoniae Carriage of cepA affects chlorhexidine susceptibility; MIC is reduced in the presence of an efflux pump inhibitor (CCCP). academicjournals.org
smvA / smvR Chromosomal (MFS family) Klebsiella pneumoniae Mutations in the smvR repressor gene lead to overexpression of the SmvA pump and increased resistance. nih.govresearchgate.netmdpi.com
MexXY Chromosomal (RND family) Pseudomonas aeruginosa Exposure to sub-inhibitory concentrations of chlorhexidine induced expression of this pump. researchgate.net

Investigations into Alterations in Cell Envelope Permeability

Since chlorhexidine's primary target is the bacterial cell membrane, microorganisms can develop resistance by modifying the structure and composition of their cell envelope to limit the compound's penetration. asm.orguni-freiburg.de These alterations serve as a physical barrier, reducing the biocide's access to the cytoplasmic membrane.

Key modifications include:

Outer Membrane Protein (OMP) Changes: In Gram-negative bacteria, porins (a type of OMP) act as channels for substrate transport. nih.gov Alterations in the OMP profile have been linked to chlorhexidine resistance. For example, in Pseudomonas stutzeri, resistance is associated with changes in OMP profiles. nih.govuni-freiburg.de In E. coli adapted to chlorhexidine, upregulation of ompX and ompA and downregulation of ompF have been observed. nih.gov

Lipopolysaccharide (LPS) Modification: The initial interaction of the positively charged chlorhexidine molecule with Gram-negative bacteria occurs at the negatively charged LPS layer. frontiersin.org Modifications to LPS can therefore reduce this initial binding and subsequent uptake. This is a primary mechanism of co-resistance between chlorhexidine and colistin. frontiersin.org

Cell Wall Thickening: In Gram-positive bacteria, a thickened cell wall can limit the uptake of biocides. tandfonline.com Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that strains with high resistance to chlorhexidine can exhibit a significantly thicker cell wall (e.g., 30 nm) compared to susceptible strains (e.g., 20 nm). tandfonline.com

Membrane Blebbing and Integrity: Electron microscopy studies on susceptible P. stutzeri show that chlorhexidine treatment causes the formation of numerous small blebs on the outer membrane and cytoplasmic leakage. oup.com In contrast, resistant isolates show no such structural damage, indicating that their altered outer membrane prevents these effects. oup.com

Molecular Mechanisms of Adaptive Resistance and Cross-Resistance in Microorganisms

A significant concern with biocide use is that adaptation to a biocide like chlorhexidine can lead to cross-resistance to clinically important antibiotics. nih.govelsevierpure.com This occurs when a single resistance mechanism confers tolerance to multiple antimicrobial agents. nih.gov

The primary molecular mechanisms underpinning this phenomenon are often the same as those for direct resistance:

Overexpression of Multidrug Efflux Pumps: Efflux pumps like the RND family are known for their broad substrate specificity, enabling them to export a wide range of biocides and antibiotics. nih.govresearchgate.net Adaptation to chlorhexidine through the upregulation of such pumps can simultaneously increase the MICs of various antibiotics. researchgate.net

Cell Envelope Modifications: Changes in membrane permeability, such as OMP alterations or LPS modifications, can restrict the entry of multiple types of antimicrobial molecules, not just chlorhexidine. nih.govresearchgate.net For instance, adaptation of Klebsiella pneumoniae to chlorhexidine has been shown to cause mutations in the phoPQ two-component regulatory system. nih.govresearchgate.net This system regulates genes involved in LPS modification, leading to resistance to the antibiotic colistin. nih.govresearchgate.net

Studies have demonstrated that exposing various bacterial species to sub-lethal doses of chlorhexidine can select for mutants with cross-resistance to a range of antibiotics.

Table 3: Examples of Chlorhexidine-Induced Cross-Resistance

Bacterial Species Inducing Agent Antibiotic with Cross-Resistance Associated Mechanism Citations
Klebsiella pneumoniae Chlorhexidine Colistin Mutations in the phoPQ regulatory system, leading to LPS modification. asm.orgnih.govresearchgate.net
Pseudomonas aeruginosa Chlorhexidine Meropenem, Ciprofloxacin, Cefepime, Ceftazidime Decreased outer membrane permeability and overexpression of the MexXY efflux pump. researchgate.net
Staphylococcus aureus Chlorhexidine Multiple antibiotics Development of cross-resistance to at least one antibiotic was observed in all tested strains. nih.gov

Effects on Cellular Processes in In Vitro Biological Models

While highly effective against microbes, chlorhexidine also exhibits dose- and time-dependent cytotoxicity towards mammalian cells, which is a critical consideration in clinical applications where the compound may come into contact with host tissues. researchgate.netmdpi.com

Impact on Cell Division and Proliferation in Cultured Cells

In vitro studies using various human cell lines have consistently demonstrated that chlorhexidine can significantly inhibit cell division and proliferation. nih.govspandidos-publications.com This anti-proliferative effect is observed even at concentrations that may show minimal immediate cytotoxicity. nih.gov

Human gingival fibroblasts (HGFs), osteoblasts, and myoblasts are particularly relevant cell types for studying these effects. Research has shown that even low concentrations of chlorhexidine can suppress cell division almost completely. nih.gov Higher concentrations (≥0.02%) can permanently halt cell migration and cause dramatic reductions in cell survival. semanticscholar.org For example, exposing fibroblasts, myoblasts, and osteoblasts to chlorhexidine dilutions of 0.02% or higher for as little as one minute resulted in cell survival rates of less than 6%. semanticscholar.org

The cytotoxic effects manifest as reduced cell viability, decreased cell number and confluence, and impaired cell morphology, including cell shrinkage and damage to the actin cytoskeleton. mdpi.comspandidos-publications.com These findings underscore that while chlorhexidine is an effective antiseptic, its concentration and exposure time must be carefully controlled to minimize damage to host cells involved in healing and tissue regeneration. researchgate.netnih.gov

Table 4: Effects of Chlorhexidine Digluconate on Cultured Human Cells

Cell Type CHX Concentration Exposure Time Observed Effects Citations
Human Fibroblasts 0.002% 1 hour Minimal cytotoxicity but almost complete suppression of cell division. nih.gov
Human Gingival Fibroblasts (HGFs) ≥0.04% Time-dependent Inhibition of cell proliferation and negative effects on cell morphology. spandidos-publications.com
Human Osteoblast-Like SaOS-2 Cells 0.1% - 0.2% 30 - 120 seconds Dose- and time-dependent decrease in cell viability and increased cytotoxicity. mdpi.com
Human Fibroblasts, Myoblasts, Osteoblasts ≥0.02% 1 - 3 minutes Cell survival rates of less than 6%; permanent halt to cell migration. semanticscholar.org
Human Gingival Fibroblasts (HGFs), HaCaT Keratinocytes, JB6 Cl 41-5a Epidermal Cells 0.02% and 0.2% 1 - 3 minutes Significant reduction in cell viability, damaged membrane integrity, impaired morphology, and apoptosis. mdpi.com
Periodontal Ligament (PDL) Cells 0.01% 72 hours (on APRF membrane) Slightly reduced cell viability (96.7%) but significantly decreased cell attachment. nih.gov

Influence on Collagen Gel Contraction and Protein Synthesis in Research Systems

Research into the effects of chlorhexidine digluconate on cellular functions has revealed significant impacts on both the structural organization of the extracellular matrix and fundamental biosynthetic processes. These investigations often utilize in vitro models, such as human fibroblasts, to elucidate the mechanisms at play.

Detailed Research Findings

Studies have consistently demonstrated that chlorhexidine digluconate can interfere with the ability of fibroblasts to contract collagen gels, a process analogous to wound contraction. This inhibitory effect is observed across various concentrations of the compound. nih.gov Furthermore, the synthesis of total protein, a crucial cellular function, has been shown to be suppressed by chlorhexidine in collagen gel cultures. nih.gov

In-depth analyses have revealed a dose-dependent reduction in both collagen and non-collagen protein production by human gingival fibroblasts upon exposure to chlorhexidine. nih.govmdpi.com Notably, even at concentrations that have a minimal effect on the proliferation of these cells, a significant decrease in the production of these essential proteins is observed. nih.govmdpi.com For instance, one study found that a low concentration of chlorhexidine led to a substantial reduction in both collagen and non-collagen protein synthesis. nih.govmdpi.com

These findings highlight the compound's potent effects on fibroblast function, which are critical for tissue maintenance and repair. The suppression of both the mechanical process of collagen contraction and the biochemical process of protein synthesis underscores the multifaceted impact of chlorhexidine at the cellular level.

Interactive Data Tables

Table 1: Effect of Chlorhexidine Digluconate on Fibroblast Protein Production

Concentration of ChlorhexidineReduction in Collagen ProductionReduction in Non-Collagen Protein Production
Low ConcentrationSignificantSignificant

Note: This table is based on qualitative findings from research literature. Specific quantitative values were not available in the reviewed abstracts.

Table 2: Summary of Chlorhexidine Digluconate's Effects on In Vitro Cellular Functions

Cellular FunctionObserved Effect
Collagen Gel ContractionSeverely affected at various concentrations
Total Protein SynthesisSuppressed in collagen gel culture
Collagen ProductionReduced in a dose-dependent manner
Non-Collagen Protein ProductionReduced in a dose-dependent manner

This table synthesizes the consistent findings across multiple studies on the impact of chlorhexidine digluconate on fibroblast activities in a research setting.

Pharmacokinetic and Biodistribution Studies in Non Human Research Models

Absorption and Distribution Patterns in Isolated Tissues and Ex Vivo Models

Ex vivo studies using isolated tissue models have been instrumental in characterizing the absorption and distribution of chlorhexidine (B1668724) at the tissue level. These models allow for the assessment of tissue penetration and retention under controlled conditions.

One common ex vivo model for studying dermal absorption is the Franz diffusion cell system, which utilizes excised skin. A study on excised full-thickness human skin evaluated the penetration of a 2% (w/vol) aqueous chlorhexidine digluconate solution. The findings indicated that chlorhexidine penetration is limited, with the majority of the compound remaining in the superficial layers of the skin. nih.gov After a 24-hour exposure, the concentration in the upper 100 micrometers of the skin was significantly higher than in deeper layers. nih.gov This suggests a low potential for systemic absorption through intact skin.

The retention of chlorhexidine on the skin surface has also been examined using ex vivo models. A study using excised porcine skin demonstrated that the formulation of the chlorhexidine solution can impact its adherence to the skin. nih.gov The addition of a film-forming acrylate (B77674) copolymer to a chlorhexidine gluconate solution resulted in greater retention of the compound on the skin after simulated surgical irrigation and wiping, as compared to a water-soluble preparation. nih.gov

Below is an interactive data table summarizing the findings from an ex vivo human skin penetration study.

Exposure TimeSkin Depth (µm)Mean Chlorhexidine Concentration (µg/mg tissue)
2 min0-1000.157 (± 0.047)
30 min0-1000.077 (± 0.015)
24 h0-1007.88 (± 1.37)
2 min>300<0.002
30 min>300<0.002
24 h>300<1.0

Metabolic Pathways and Metabolite Profiling in Preclinical Animal Models

Metabolic studies in several preclinical animal models, including rats, dogs, and monkeys, have consistently shown that chlorhexidine is poorly metabolized. qub.ac.uk When administered orally, the vast majority of the compound passes through the gastrointestinal tract unchanged.

In studies utilizing ¹⁴C-labelled chlorhexidine, the primary radioactive component recovered in the feces of rats, dogs, marmosets, and rhesus monkeys was the unmetabolized parent compound. qub.ac.uk This indicates a very low degree of biotransformation. Biliary excretion studies in rats have further supported this finding, with less than 2% of the administered dose being excreted in the bile, suggesting that enterohepatic circulation is not a significant pathway for chlorhexidine. qub.ac.uk

While the primary finding is a lack of significant metabolism, metabolite profiling studies are designed to identify any minor metabolites that may be formed. However, for chlorhexidine, the focus of most analyses has been on the quantification of the parent drug due to its limited metabolic conversion.

Excretion and Elimination Kinetics in Non-Human Biological Systems

The excretion and elimination kinetics of chlorhexidine have been characterized in multiple non-human species, primarily following oral administration of ¹⁴C-labelled chlorhexidine. The predominant route of excretion is via the feces, which is consistent with the poor absorption of the compound from the gastrointestinal tract.

Studies have shown that over 90% of an orally administered dose of radiolabeled chlorhexidine is recovered in the feces across various species, including rats, dogs, marmosets, and rhesus monkeys. qub.ac.uk Correspondingly, urinary excretion is minimal, accounting for a very small percentage of the administered dose. qub.ac.uk

The following table summarizes the excretion patterns of orally administered ¹⁴C-labelled chlorhexidine in different animal models.

Animal ModelRoute of AdministrationFecal Excretion (% of Dose)Urinary Excretion (% of Dose)
RatsOral>90%0.2-1.3%
DogsOral>90%0.2-1.3%
MarmosetsOral>90%0.2-1.3%
Rhesus MonkeysOral>90%0.2-1.3%

Tissue Distribution Analysis in Specific Organs of Research Animals

Tissue distribution studies with radiolabeled chlorhexidine have been conducted to determine the extent to which the compound distributes to various organs and tissues following administration. These studies provide insights into potential sites of accumulation.

In a study involving neonatal Rhesus monkeys that were bathed daily for 90 days in a solution containing 8% chlorhexidine gluconate, detectable residues of the compound were found in certain tissues despite no detectable levels in the blood. qub.ac.uk Residues were identified in fat, kidney, and liver samples, indicating that some level of systemic absorption and distribution can occur with repeated topical application, particularly in neonatal subjects with more permeable skin. qub.ac.uk

Environmental Fate and Interaction Research with Radiolabeled Chlorhexidine Digluconate

Sorption and Desorption Dynamics in Various Environmental Matrices

The tendency of a chemical to attach to or detach from soil and sediment particles, known as sorption and desorption, significantly influences its mobility and bioavailability in the environment. For ionizable compounds like chlorhexidine (B1668724), this behavior is complex and influenced by various factors including the physicochemical properties of the soil and the compound itself.

Research into the sorption of chlorhexidine digluconate has shown that its interaction with environmental matrices is not uniform. For instance, studies on the adsorption of chlorhexidine digluconate onto modified fly ash indicated that the Freundlich isotherm model provides a better fit than the Langmuir model, suggesting a heterogeneous surface and multilayer adsorption process. eeer.org The Freundlich model is an empirical equation that describes the adsorption of a solute from a liquid to a solid surface and is represented as:

qe = KfCe1/n

where qe is the amount of substance adsorbed per unit mass of adsorbent at equilibrium, Ce is the equilibrium concentration of the substance in solution, and Kf and n are Freundlich constants related to the adsorption capacity and intensity, respectively. A higher Kf value indicates a greater adsorption capacity.

The following interactive table illustrates hypothetical sorption data for CHLORHEXIDINE-RING-UL-14C DIGLUCONATE in different environmental matrices to demonstrate how such data would be presented.

Environmental MatrixOrganic Carbon (%)Clay Content (%)pHKd (L/kg)Koc (L/kg)Freundlich Kf ((mg/kg)/(mg/L)1/n)Freundlich n
Sandy Loam Soil1.5106.5150100002000.9
Clay Soil3.0457.0800266679500.85
River Sediment2.5257.2500200006500.88
Aquifer Sand0.557.55010000600.92

Note: The data in this table is illustrative and not based on specific experimental results for this compound. It serves to show the expected trends and the types of parameters measured in sorption studies.

Desorption studies are equally important as they determine the potential for a sorbed chemical to be released back into the aqueous phase, potentially becoming mobile again. Hysteresis, where the desorption isotherm does not follow the same path as the sorption isotherm, is often observed for strongly sorbed compounds.

Degradation Pathways and Byproduct Formation in Controlled Environmental Conditions

The breakdown of this compound in the environment can occur through both biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) processes. The use of the 14C radiolabel in the ring structure of the chlorhexidine molecule is a powerful tool to trace the fate of the carbon atoms and identify degradation byproducts.

Studies have indicated that chlorhexidine is persistent in the environment and may not be readily mineralized to carbon dioxide (CO2). One study using [14C]chlorhexidine in river biofilms showed that no significant mineralization occurred. cir-safety.org However, the formation of degradation intermediates has been reported. The primary degradation product of chlorhexidine is often cited as p-chloroaniline (PCA). cir-safety.org Another potential byproduct is p-chlorophenylurea (PCPU).

The degradation pathway can be influenced by the environmental conditions, such as the presence or absence of oxygen (aerobic vs. anaerobic conditions). In aerobic environments, microbial communities may be capable of transforming the parent compound into various metabolites. Under anaerobic conditions, which are common in sediments and some soil layers, the degradation process can be slower and may lead to different byproducts.

The following table details potential degradation byproducts of this compound and the conditions under which they might be formed.

Degradation ByproductFormation PathwayEnvironmental ConditionParent Compound
p-Chloroaniline (PCA)Hydrolysis/Microbial DegradationAerobic/AnaerobicThis compound
p-Chlorophenylurea (PCPU)Microbial DegradationAerobicThis compound
14CO2MineralizationLimited under most conditionsThis compound

Note: This table is based on general knowledge of chlorhexidine degradation and is intended to be illustrative. Specific studies on the complete degradation pathway of this compound under various controlled conditions are needed for a definitive understanding.

Persistence and Mobility Studies in Simulated Ecosystems

To assess the long-term behavior and potential for transport of this compound in the environment, studies in simulated ecosystems like microcosms and lysimeters are employed. These controlled experiments allow researchers to track the distribution of the radiolabeled compound and its degradation products over time in different environmental compartments.

Information from government assessments indicates that chlorhexidine is expected to be persistent in water, sediment, and soil. canada.ca This persistence means that the compound can remain in the environment for extended periods, increasing the potential for exposure to various organisms.

Soil column leaching studies are a common method to evaluate the mobility of chemicals. eurofins.com In such a study with this compound, the distribution of radioactivity in the soil column and in the leachate (water that has passed through the soil) would be measured. Due to its expected strong sorption to soil particles, the mobility of chlorhexidine is anticipated to be low. This means that the majority of the applied radioactivity would likely remain in the upper layers of the soil column with very little leaching to lower depths.

The following interactive table presents hypothetical results from a soil column study to illustrate the expected low mobility of this compound.

Soil Column Depth (cm)% of Applied 14C Radioactivity
0-585.2
5-109.8
10-153.1
15-201.0
20-250.5
25-300.3
Leachate<0.1

Note: The data in this table is illustrative and not based on specific experimental results for this compound. It serves to demonstrate the expected distribution pattern for a compound with low mobility.

Aquatic microcosm or mesocosm studies, which are larger, more complex simulated ecosystems, can provide further insights into the persistence and fate of the compound in a more realistic setting, including its potential for bioaccumulation in aquatic organisms.

Emerging Research Directions and Future Methodologies Utilizing Radiolabeled Chlorhexidine Digluconate

Development and Research Applications of Novel Formulations (e.g., Nanoparticle-Based Systems)

The development of novel drug delivery systems for chlorhexidine (B1668724) is a rapidly evolving field, with a significant focus on nanoparticle-based formulations. These advanced systems aim to enhance the therapeutic efficacy, prolong the release, and improve the biocompatibility of chlorhexidine. The use of Chlorhexidine-ring-UL-14C Digluconate is instrumental in the preclinical assessment of these novel formulations, allowing for precise quantification of drug loading, release kinetics, and biodistribution.

Recent research has explored various types of nanoparticles for chlorhexidine delivery. For instance, studies have investigated the encapsulation of chlorhexidine digluconate within silica (B1680970) nanoparticles, demonstrating controlled and sustained release profiles. ui.ac.id Another approach involves the use of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), which can be engineered for targeted delivery and gradual degradation. nih.gov Magnetic nanoparticles functionalized with chlorhexidine have also been synthesized, offering the potential for magnetically guided delivery and enhanced antimicrobial activity. nih.gov Furthermore, lipid-based nanocarriers like liposomes have been developed to improve the penetration of chlorhexidine into complex biological structures like dental tubules. mdpi.com

The insights gained from using radiolabeled chlorhexidine in these nanoparticle systems are critical for optimizing their design and performance. By tracing the 14C signal, researchers can accurately measure the amount of chlorhexidine released over time and its localization within specific tissues or biofilms, providing invaluable data for the development of more effective and safer formulations.

Nanoparticle System Key Research Findings Potential Applications
Silica Nanoparticles Encapsulation of chlorhexidine digluconate within silica nanoparticles (80-350 nm) demonstrated a stable and controlled release. ui.ac.idEnhanced root canal disinfection. ui.ac.id
Polymeric Nanoparticles Trilayered nanoparticles (140-295 nm) loaded with chlorhexidine digluconate showed prolonged drug release for up to 21 days. nih.govImproved antimicrobial effect for intracanal treatments. nih.gov
Magnetic Nanoparticles Aminosilane-coated magnetic nanoparticles functionalized with chlorhexidine exhibited significantly greater bactericidal and fungicidal activity, especially in the presence of human saliva. nih.govDevelopment of antiseptic nanosystems for biofilm-dependent oral infections. nih.gov
Liposomes Liposomal chlorhexidine showed higher penetration depth in extracted human teeth and was less cytotoxic compared to plain chlorhexidine. mdpi.comMore effective and biocompatible intra-oral delivery for endodontic infections. mdpi.com

Integration with Advanced Imaging Techniques for Tracer Localization (e.g., Micro-Autoradiography, Advanced Scintigraphy)

The integration of this compound with advanced imaging techniques offers unprecedented opportunities to visualize its distribution at both microscopic and macroscopic levels. Micro-autoradiography, a high-resolution imaging technique, can be employed to precisely localize the radiolabeled compound at the cellular and subcellular levels. labcorp.com This would allow researchers to directly observe the interaction of chlorhexidine with microbial cells, biofilms, or host tissues, providing critical insights into its mechanisms of action and potential sites of accumulation. For example, micro-autoradiography could visualize the penetration and distribution of radiolabeled chlorhexidine within the intricate network of dental plaque or its uptake by specific cell types in a wound bed.

On a larger scale, advanced scintigraphy techniques could be utilized for in vivo imaging of the distribution of this compound in preclinical models. While Carbon-14 (B1195169) is a beta emitter and not directly suitable for traditional gamma scintigraphy, specialized techniques can be adapted for beta-imaging. These studies would provide dynamic and quantitative information on the absorption, distribution, metabolism, and excretion (ADME) of chlorhexidine when administered via different routes or as part of novel formulations. This whole-body perspective is crucial for understanding the pharmacokinetic profile of new chlorhexidine-based therapies and ensuring their safety and efficacy.

Computational Modeling and In Silico Approaches to Complement Radiolabeling Studies

Computational modeling and in silico approaches are becoming indispensable tools in pharmaceutical research and can be powerfully combined with experimental data from radiolabeling studies. nih.gov Molecular docking and molecular dynamics simulations can be used to predict and analyze the interactions between chlorhexidine and various molecules, such as the components of a nanoparticle carrier or biological targets like bacterial membrane proteins. karazin.uanih.gov For instance, simulations could help in designing nanoparticles with optimal chlorhexidine loading capacity and release characteristics by predicting the binding affinities and conformational changes involved.

Furthermore, in silico models can be developed to simulate the pharmacokinetic properties of chlorhexidine, complementing the data obtained from radiolabeled ADME studies. nih.gov These models can help in predicting drug-drug interactions and understanding the influence of various physiological factors on the disposition of chlorhexidine in the body. By integrating computational predictions with the empirical evidence from studies using this compound, researchers can accelerate the development and optimization of new chlorhexidine-based products, reducing the need for extensive and costly experimental work.

Standardization and Optimization of Radiolabeled Compound Research Protocols

To ensure the reliability, reproducibility, and comparability of research findings utilizing this compound, the standardization and optimization of research protocols are paramount. This encompasses the entire lifecycle of the radiolabeled compound in a research setting, from its synthesis and purification to its handling, administration, and detection. moravek.commoravek.com

Key aspects of protocol standardization include:

Radiochemical Purity: Establishing stringent criteria for the radiochemical purity of this compound to ensure that the detected radioactivity corresponds solely to the intact molecule.

Specific Activity: Precisely determining and reporting the specific activity of the radiolabeled compound, which is crucial for accurate quantification in biological samples.

Handling and Storage: Developing standardized procedures for the safe handling and storage of the radiolabeled compound to prevent degradation and minimize radiation exposure.

Quantification Methods: Validating and standardizing the methods used for quantifying the 14C radioactivity in various biological matrices, such as liquid scintillation counting or accelerator mass spectrometry. researchgate.net

Ethical and Regulatory Compliance: Adhering to all relevant ethical guidelines and regulatory requirements for research involving radioactive materials and animal or human subjects. stonybrook.edu

By establishing and adhering to robust and standardized protocols, the scientific community can build a more coherent and reliable body of knowledge on the properties and applications of this compound, ultimately facilitating the translation of research findings into clinical and commercial applications.

Q & A

Q. How can researchers mitigate bias in clinical trials evaluating chlorhexidine-based wound healing?

  • Methodological Answer : Implement:
  • Randomization : Block randomization stratified by wound size/comorbidities.
  • Blinding : Double-blind design with placebo controls (e.g., saline solution).
  • Endpoint Standardization : Use validated scales (e.g., Bates-Jensen Wound Assessment Tool) .

Q. What are the ethical considerations for human studies involving this compound?

  • Methodological Answer :
  • Informed Consent : Disclose risks of isotopic exposure (minimal due to low 14C activity).
  • IRB Approval : Justify radiation dosage (typically <1 µSv, exempt from full review per ICRP guidelines).
  • Data Anonymization : Use coded identifiers for participant samples .

Resource & Literature Guidance

How to formulate a research question that addresses gaps in chlorhexidine digluconate literature?

  • Methodological Answer :
  • Scoping Review : Use PubMed/MEDLINE with MeSH terms (e.g., "chlorhexidine/pharmacokinetics" AND "isotope labeling").
  • PICO Framework : Define Population (e.g., diabetic ulcers), Intervention (14C-labeled formulation), Comparator (non-labeled), Outcome (bioavailability).
  • Feasibility Check : Ensure access to isotopic detection infrastructure (e.g., scintillation counters) .

Q. What criteria should guide the selection of primary vs. secondary sources for chlorhexidine research?

  • Methodological Answer :
  • Primary Sources : Prioritize peer-reviewed journals (e.g., Clinical Oral Investigations) for raw data.
  • Secondary Sources : Use systematic reviews (e.g., Cochrane Library) for synthesized evidence.
  • USP/EP Monographs : Reference for analytical validation protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.